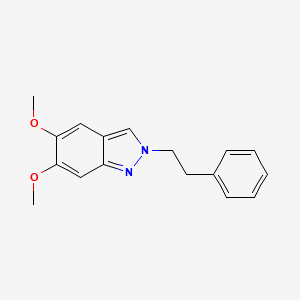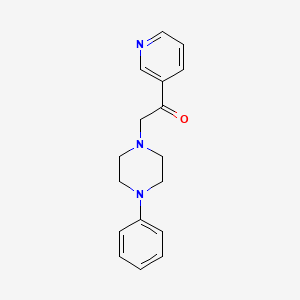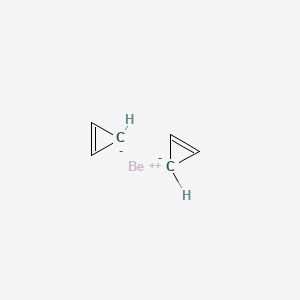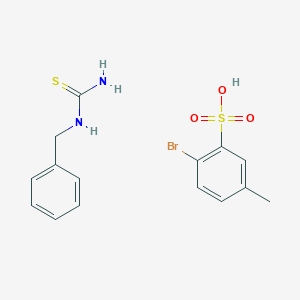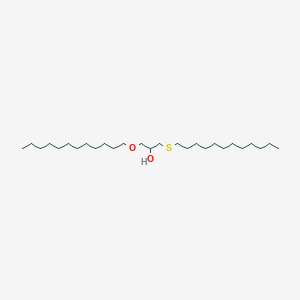
1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is an organic compound characterized by the presence of both ether and thiol functional groups. This compound is notable for its surfactant properties, making it useful in various industrial applications, including detergents and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL typically involves a multi-step process:
Etherification: The initial step involves the etherification of dodecanol with an appropriate alkylating agent to form dodecyloxy derivatives.
Thioetherification: The next step involves the reaction of the dodecyloxy derivative with a thiol compound, such as dodecanethiol, under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ether group can be reduced under specific conditions to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether or thiol sites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, including emulsification and solubilization processes.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with lipid bilayers, disrupting membrane integrity and facilitating the release of intracellular contents.
Proteins: It can bind to hydrophobic regions of proteins, altering their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
1-(Dodecyloxy)-2-(dodecylsulfanyl)ethane: Similar structure but with a shorter carbon chain.
1-(Dodecyloxy)-3-(dodecylsulfanyl)butane: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is unique due to its specific combination of ether and thiol groups, which confer distinct surfactant properties. Its ability to form stable micelles and interact with both hydrophobic and hydrophilic substances makes it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
59852-51-6 |
|---|---|
Molekularformel |
C27H56O2S |
Molekulargewicht |
444.8 g/mol |
IUPAC-Name |
1-dodecoxy-3-dodecylsulfanylpropan-2-ol |
InChI |
InChI=1S/C27H56O2S/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27(28)26-30-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI-Schlüssel |
FBQXWFCIVOKSOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CSCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
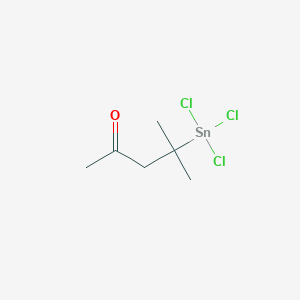
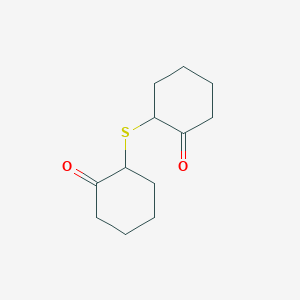

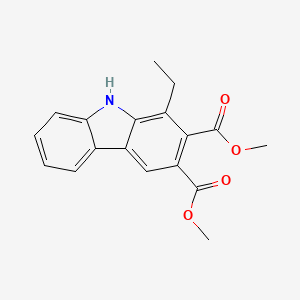
![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)
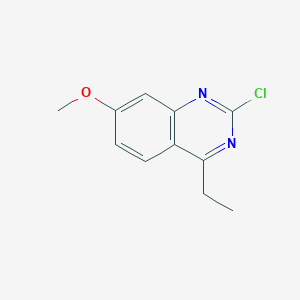
![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
